molecular formula C8H10N2O2S B1499547 Pyridine-2-sulfonic acid allylamide

Pyridine-2-sulfonic acid allylamide

Cat. No.: B1499547
M. Wt: 198.24 g/mol
InChI Key: GGUICKIKUOUPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-sulfonic acid allylamide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-prop-2-enylpyridine-2-sulfonamide

InChI

InChI=1S/C8H10N2O2S/c1-2-6-10-13(11,12)8-5-3-4-7-9-8/h2-5,7,10H,1,6H2

InChI Key

GGUICKIKUOUPMU-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

General Strategy for Sulfonamide Formation

The core step in preparing this compound is the formation of the sulfonamide bond between the sulfonyl group of pyridine-2-sulfonyl chloride and an allylamine or allyl amide derivative.

  • Sulfonyl Chloride Intermediate Preparation : Pyridine-2-sulfonyl chloride can be synthesized by chlorosulfonation of pyridine or its derivatives using chlorosulfonic acid. This reaction typically proceeds under controlled temperature (0–25 °C) to avoid side reactions and is often carried out in solvents like dichloromethane or neat pyridine acting as both solvent and base.

  • Sulfonamide Formation Reaction : The sulfonyl chloride intermediate reacts with allylamine or an allylamide under basic conditions to form the sulfonamide bond. Pyridine is commonly used as a base to scavenge the hydrochloric acid formed during the reaction. The reaction is generally performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

  • Catalysts and Solvent Effects : The reaction can be catalyzed or facilitated using polymer-supported pyridine or other bases, and solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are used to improve solubility and reaction kinetics.

Allylation of Sulfonamide Nitrogen

After sulfonamide formation, allylation of the nitrogen atom can be achieved by reacting the sulfonamide with allyl halides (e.g., allyl bromide) under basic conditions.

  • Microwave-Assisted N-Allylation : Recent advances include microwave-assisted N-allylation techniques that significantly reduce reaction times and improve yields. For example, aminoamides reacted with allyl bromide under microwave irradiation in the presence of potassium carbonate in toluene have yielded diallylated products in good to excellent yields (up to 92%).

  • Ring-Closing Metathesis (RCM) for Cyclization : Following allylation, ring-closing metathesis using Grubbs II catalyst in solvents like toluene at room temperature or slightly elevated temperatures can cyclize the allylated intermediates to form heterocyclic structures if desired, enhancing the compound's structural diversity.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Chlorosulfonation Pyridine + chlorosulfonic acid, 0–25 °C, neat pyridine or DCM solvent Up to 90% Temperature control critical to avoid side products; pyridine acts as base and solvent
Sulfonamide formation Pyridine-2-sulfonyl chloride + allylamine + pyridine, RT 90–95% Pyridine scavenges HCl; reaction proceeds smoothly at room temperature
N-Allylation (Microwave) Sulfonamide + allyl bromide + K2CO3, toluene, microwave (200 W, 4–5 min) 83–92% Microwave reduces reaction time; K2CO3 base neutralizes HBr byproduct
Ring-Closing Metathesis (RCM) Grubbs II catalyst (3 mol %), toluene, RT, 3 min Up to 98% Toluene preferred solvent; catalyst loading optimized at 3 mol %

Summary of Preparation Methodology

Preparation Stage Key Reagents and Conditions Outcome/Remarks
Sulfonyl Chloride Formation Pyridine + chlorosulfonic acid, 0–25 °C Formation of pyridine-2-sulfonyl chloride intermediate
Sulfonamide Formation Pyridine-2-sulfonyl chloride + allylamine + pyridine, RT High-yield sulfonamide formation
N-Allylation Allyl bromide, K2CO3, toluene, microwave heating Efficient allylation with reduced reaction time
Optional Cyclization (RCM) Grubbs II catalyst, toluene, RT Formation of cyclic derivatives with high yield

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